molecular formula C17H18ClN3O2 B2376610 1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea CAS No. 2034262-40-1

1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea

Cat. No.: B2376610
CAS No.: 2034262-40-1
M. Wt: 331.8
InChI Key: JGDCOKQYOIDQFA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Coupling Reaction: The azetidine derivative is then coupled with a 4-aminophenyl derivative using a coupling reagent such as carbodiimide.

    Final Urea Formation: The intermediate product is then reacted with 2-chlorophenyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(4-aminophenyl)urea: Similar structure but lacks the azetidine ring.

    1-(2-Chlorophenyl)-3-(4-(2-methoxyethyl)phenyl)urea: Similar structure but with a different substituent on the phenyl ring.

Uniqueness

1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea is unique due to the presence of the azetidine ring, which can impart different biological and chemical properties compared to other urea derivatives. This uniqueness can lead to distinct interactions with biological targets and different reactivity in chemical reactions.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-23-14-10-21(11-14)13-8-6-12(7-9-13)19-17(22)20-16-5-3-2-4-15(16)18/h2-9,14H,10-11H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDCOKQYOIDQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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